
3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine is a heterocyclic organic compound that features both chlorine and iodine substituents on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of the iodine atom into the pyridine ring.
Nucleophilic Substitution: Reaction of 2-chloropyridine with an appropriate nucleophile to introduce the chlorine atom.
Coupling Reaction: Formation of the ether linkage between the pyridine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, optimized for yield and purity. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the iodine substituent to a hydrogen atom.
Substitution: Replacement of the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 3-((2-Chloropyridin-4-yl)oxy)-2-carboxy-6-methylpyridine, while substitution could produce derivatives with various functional groups replacing the chlorine or iodine atoms.
科学的研究の応用
3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The chlorine and iodine substituents can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Chloropyridine: Lacks the iodine substituent and the ether linkage.
2-Iodopyridine: Lacks the chlorine substituent and the ether linkage.
6-Methylpyridine: Lacks both halogen substituents and the ether linkage.
Uniqueness
3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine is unique due to the presence of both chlorine and iodine substituents on the pyridine ring, as well as the ether linkage between the two pyridine rings
特性
分子式 |
C11H8ClIN2O |
|---|---|
分子量 |
346.55 g/mol |
IUPAC名 |
3-(2-chloropyridin-4-yl)oxy-2-iodo-6-methylpyridine |
InChI |
InChI=1S/C11H8ClIN2O/c1-7-2-3-9(11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3 |
InChIキー |
ZCFHOXDXZOTOJH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


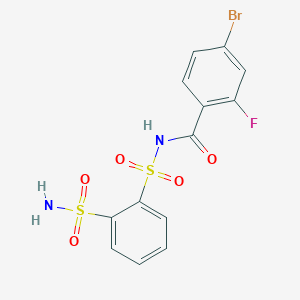
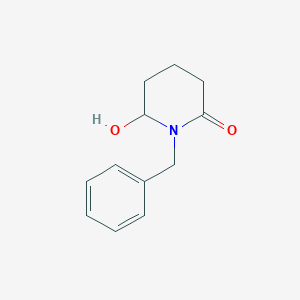
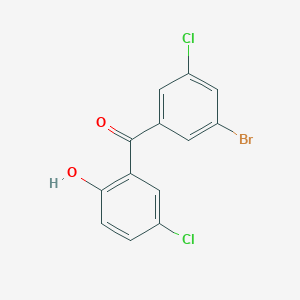
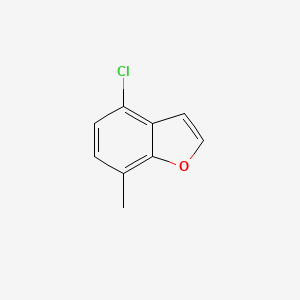

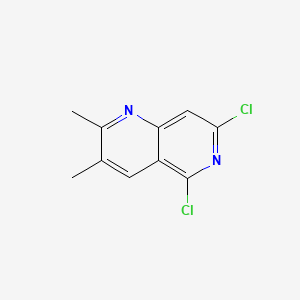
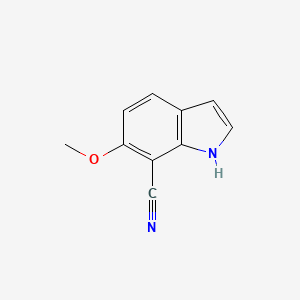
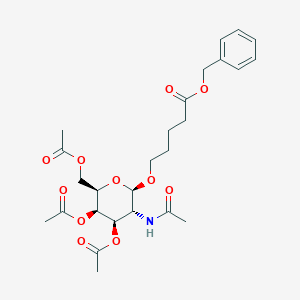
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
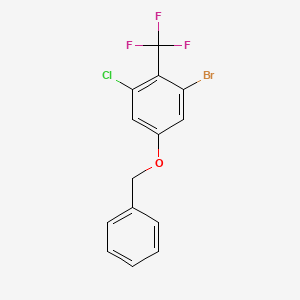

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
